molecular formula C22H21N2O2P B14509940 N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide CAS No. 62879-60-1

N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide

Cat. No.: B14509940
CAS No.: 62879-60-1
M. Wt: 376.4 g/mol
InChI Key: YHOMQNPTVQVTHJ-UHFFFAOYSA-N
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Description

N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is a phosphonium ylide compound. It is structurally characterized by the presence of a triphenylphosphoranylidene group attached to a carbamoyl derivative. This compound is known for its role in targeting the β-subunit of fatty acid synthase, inhibiting nuclear envelope expansion and nuclear elongation during the closed mitosis of fission yeast .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide typically involves the reaction of triphenylphosphine with an appropriate carbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium ylides .

Scientific Research Applications

N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its role in inhibiting fatty acid synthase, which is crucial in various metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in targeting metabolic disorders.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide involves its interaction with the β-subunit of fatty acid synthase. By binding to this subunit, the compound inhibits the enzyme’s activity, leading to a reduction in fatty acid synthesis. This inhibition affects various cellular processes, including nuclear envelope expansion and nuclear elongation during mitosis .

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: Similar in structure but contains an iodine atom.

    Triphenylcarbethoxymethylenephosphorane: Contains an ethoxycarbonyl group instead of a carbamoyl group.

    Carbomethoxymethylenetriphenylphosphorane: Contains a methoxycarbonyl group instead of a carbamoyl group .

Uniqueness

N-Carbamoyl-2-(triphenyl-lambda~5~-phosphanylidene)propanamide is unique due to its specific interaction with fatty acid synthase and its ability to inhibit nuclear processes during mitosis. This makes it a valuable compound for research in cellular biology and metabolic regulation .

Properties

CAS No.

62879-60-1

Molecular Formula

C22H21N2O2P

Molecular Weight

376.4 g/mol

IUPAC Name

N-carbamoyl-2-(triphenyl-λ5-phosphanylidene)propanamide

InChI

InChI=1S/C22H21N2O2P/c1-17(21(25)24-22(23)26)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H3,23,24,25,26)

InChI Key

YHOMQNPTVQVTHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(=O)N

Origin of Product

United States

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